Tautomeric Form and Physicochemical Property Differentiation vs. the 4-Oxo Analog (CAS 13250-96-9)
The target compound is the 2-oxo-1,2-dihydro tautomer, whereas the commonly encountered analog ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate (CAS 13250-96-9) exists predominantly as the 4-oxo-1,4-dihydro tautomer [1]. This structural difference is reflected in computed physicochemical properties. The target compound has 2 hydrogen bond donors (vs. 1 for the 4-oxo analog), an XLogP3 of 1.3 (vs. approximately 1.7 for the 4-oxo analog), and a topological polar surface area of 92.28 Ų (vs. 68.3 Ų for the 4-oxo analog) [1]. These differences directly impact solubility, permeability, and protein-binding potential.
| Evidence Dimension | Computed physicochemical properties (H-bond donors, XLogP3, TPSA) |
|---|---|
| Target Compound Data | H-bond donors: 2; XLogP3: 1.3; TPSA: 92.28 Ų; Molecular weight: 248.23 g/mol |
| Comparator Or Baseline | Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate (CAS 13250-96-9): H-bond donors: 1; XLogP3: ~1.7; TPSA: 68.3 Ų; Molecular weight: 232.24 g/mol |
| Quantified Difference | H-bond donors: +1; XLogP3: -0.4 units; TPSA: +23.98 Ų; Molecular weight: +15.99 g/mol (additional oxygen atom in 2-oxo scaffold) |
| Conditions | Computed properties from PubChem (XLogP3-AA) and vendor datasheets (BOC Sciences) |
Why This Matters
The distinct hydrogen-bonding capacity and lower lipophilicity of the 2-oxo scaffold directly influence synthetic reactivity at N1 and the pharmacokinetic profile of downstream derivatives, making it the mandatory starting material for specific target classes such as HIF prolyl hydroxylase inhibitors.
- [1] PubChem Compound Summary for CID 54729610. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/54729610 View Source
